

Physical and chemical characteristics of OXA-06 hydrochloride

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Compound of Interest

Compound Name: OXA-06 hydrochloride

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OXA-06 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXA-06 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **OXA-06 hydrochloride**. It also details its mechanism of action as a ROCK inhibitor and its effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing **OXA-06 hydrochloride** in preclinical studies, particularly in the context of cancer research. While specific proprietary synthesis and characterization protocols for **OXA-06 hydrochloride** are not publicly available, this guide provides generalized experimental methodologies for the characterization of similar small molecule compounds.

Physicochemical Properties

OXA-06 hydrochloride is a white to off-white solid powder.[2] Its key chemical identifiers and physicochemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride	[2]
CAS Number	1825455-91-1	[2]
Molecular Formula	C ₂₁ H ₂₀ Cl ₂ FN ₃	[1][2]
Molecular Weight	404.31 g/mol	[1][2]
Appearance	White to off-white solid powder	[2]
Purity	≥98% (HPLC)	
Hydrogen Bond Donor Count	4	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	5	[2]
SMILES	<chem>FC1=CC=CC=C1CNCC2=CC=C(C3=C4C(NC=C4)=NC=C3)C=C2.[H]Cl.[H]Cl</chem>	[1]
InChI Key	ZRBCUSMZOWMVJS-UHFFFAOYSA-N	[2]

Table 1: Physicochemical Properties of **OXA-06 Hydrochloride**

Solubility

Solvent	Concentration	Notes
DMSO	~25 mg/mL (~61.83 mM)	With sonication (<60°C)[2]
DMSO	40.43 mg/mL (100 mM)	

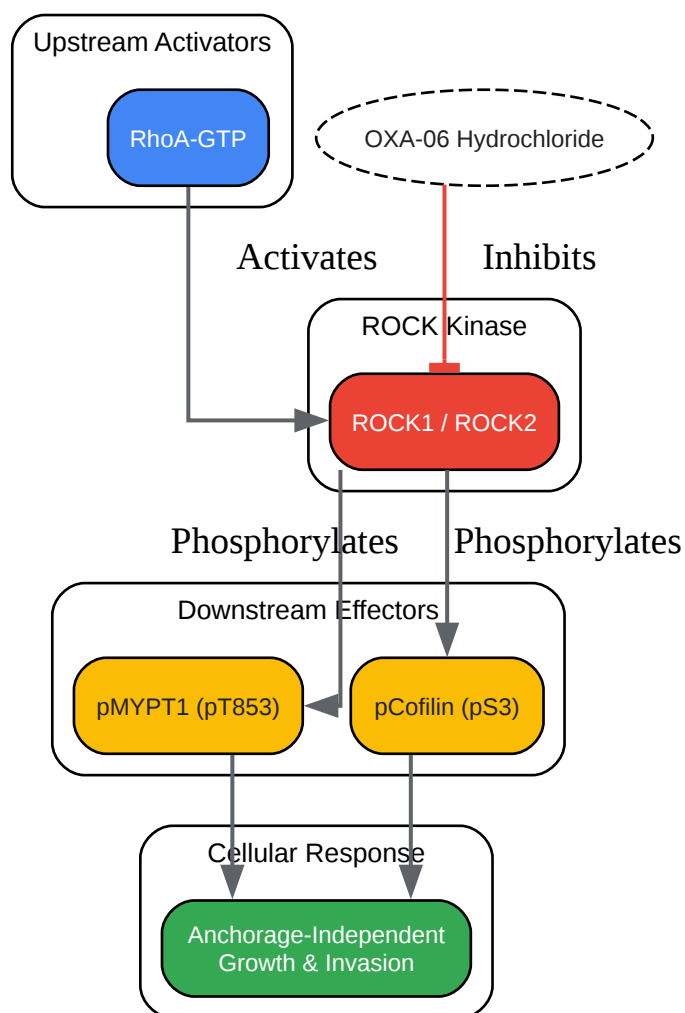
Table 2: Solubility of **OXA-06 Hydrochloride**

Mechanism of Action and Biological Activity

OXA-06 hydrochloride is a potent, ATP-competitive inhibitor of ROCK, with an IC₅₀ of 10 nM.

[1] The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are key regulators of cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.[3] In the context of cancer, particularly non-small cell lung cancer (NSCLC), ROCK signaling is implicated in anchorage-independent growth and invasion.[3]

OXA-06 hydrochloride exerts its biological effects by inhibiting the phosphorylation of downstream ROCK substrates. Notably, it has been shown to reduce the levels of phosphorylated Myosin Phosphatase Target Subunit 1 (pMYPT1) and phosphorylated Cofilin (pCofilin) in NSCLC cell lines.[1][3][4] The inhibition of Cofilin phosphorylation is a reliable marker for the growth-inhibitory activity of OXA-06.[3] By blocking these pathways, OXA-06 inhibits the anchorage-dependent growth and invasion of cancer cells.[2] Interestingly, while it inhibits growth, OXA-06 does not appear to stimulate apoptosis.[2]



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Caption: Signaling pathway of ROCK and its inhibition by **OXA-06 hydrochloride**.

Suggested Experimental Protocols for Characterization

The following are generalized protocols for the physicochemical characterization of a small molecule hydrochloride salt like OXA-06. These are based on standard analytical techniques and should be adapted and validated for specific experimental contexts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the compound.

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m), an autosampler, and a column oven.
- Mobile Phase:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 5% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV absorbance at 254 nm.
- Sample Preparation: Prepare a 1 mg/mL stock solution of **OXA-06 hydrochloride** in a 50:50 mixture of water and acetonitrile. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the same solvent.
- Analysis: Inject 10 μ L of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of the compound.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **OXA-06 hydrochloride** in a suitable deuterated solvent, such as DMSO- d_6 or D_2O .

- ^1H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.
- ^{13}C NMR: Acquire a carbon-13 NMR spectrum to identify all unique carbon environments in the molecule.
- Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure of **OXA-06 hydrochloride**.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Sample Preparation: Prepare a dilute solution of **OXA-06 hydrochloride** (e.g., 10 μM) in a solvent compatible with ESI, such as a mixture of methanol and water with 0.1% formic acid.
- Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Scan a mass range that includes the expected mass-to-charge ratio (m/z) of the protonated molecule $[\text{M}+\text{H}]^+$.
- Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the exact mass of the protonated free base of OXA-06.

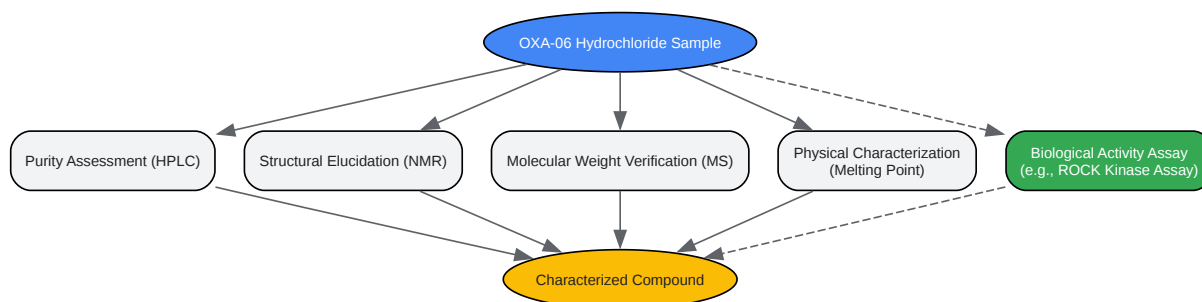
Melting Point Determination

The melting point is a key physical property that can indicate the purity of a crystalline solid.

- Instrumentation: A calibrated digital melting point apparatus.
- Sample Preparation: Finely powder a small, dry sample of **OXA-06 hydrochloride** and pack it into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in the heating block. Increase the temperature at a rate of 10-20 $^{\circ}\text{C}/\text{minute}$ initially. Within 20 $^{\circ}\text{C}$ of the expected melting point, reduce the

heating rate to 1-2 °C/minute.

- Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.



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Caption: A general experimental workflow for the characterization of **OXA-06 hydrochloride**.

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